molecular formula C17H16N4O4 B15038939 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038939
M. Wt: 340.33 g/mol
InChI Key: HVEVJAIXYRGABM-VCHYOVAHSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(2-furyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-23-12-5-6-15(24-2)11(8-12)10-18-21-17(22)14-9-13(19-20-14)16-4-3-7-25-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

HVEVJAIXYRGABM-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

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